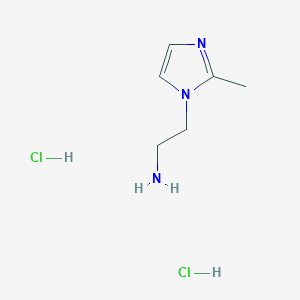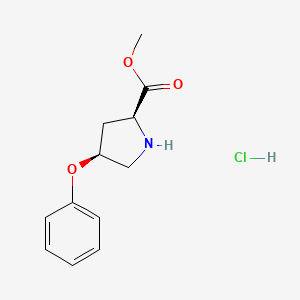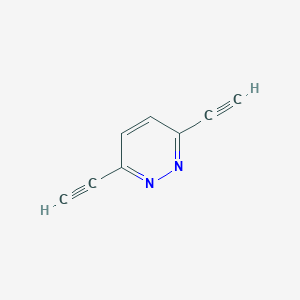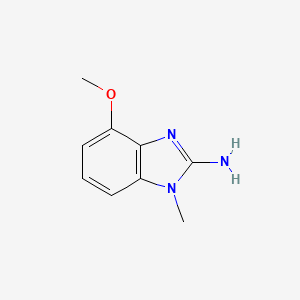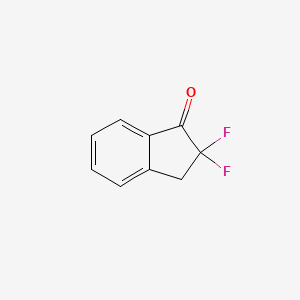
2-(4-Methoxyphenyl)piperazine acetate
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)piperazine acetate” is an organic compound with the molecular formula C13H20N2O3 . It has a molecular weight of 252.31 and is a light brown solid . The IUPAC name for this compound is 2-(4-methoxyphenyl)piperazine acetate .
Synthesis Analysis
The synthesis of piperazine derivatives, including “2-(4-Methoxyphenyl)piperazine acetate”, has been reported in various studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)piperazine acetate” has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of the molecule were predicted .
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)piperazine acetate” is a light brown solid . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
1. Serotonin Antagonism and Radiolabeling
- 5-HT1A Serotonin Antagonism: Analogues of 2-(4-Methoxyphenyl)piperazine acetate have been studied for their potential as selective 5-HT1A serotonin antagonists, particularly in the context of reducing alpha 1-adrenergic affinity. These compounds demonstrate high affinity at 5-HT1A sites and improved selectivity over alpha 1-adrenergic sites, indicating potential application in targeting serotonergic neurotransmission (Raghupathi et al., 1991).
- PET Imaging: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been used in radiolabeled forms, such as [18F]p-MPPF, for positron emission tomography (PET) studies to investigate serotonergic neurotransmission (Plenevaux et al., 2000).
2. Targeted Imaging and Antihistamine Activity
- Optical Imaging Agent: Methoxyphenyl piperazine-dithiocarbamate, a derivative of 2-(4-Methoxyphenyl)piperazine, has been conjugated with silver nanoparticles for use as an optical imaging agent, offering potential applications in targeted imaging at low detection limits (Chaturvedi et al., 2018).
- Piperazine Antihistamines: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been used as antihistamines, demonstrating effectiveness in treating conditions like urticaria and allergic rhinitis (Arlette, 1991).
3. Diverse Pharmacological Research
- In Vitro Anticancer Activity: Piperazine derivatives, including those structurally related to 2-(4-Methoxyphenyl)piperazine, have been synthesized and shown to possess moderate anticancer activity against various cancer cell lines (Shi et al., 2016).
- Antibacterial Persistence: Certain compounds structurally related to 2-(4-Methoxyphenyl)piperazine have shown the ability to selectively kill bacterial persisters, a unique approach to combatting antibiotic-resistant bacteria (Kim et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXZIYSXUKXZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)piperazine acetate | |
CAS RN |
1187931-20-9 | |
| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




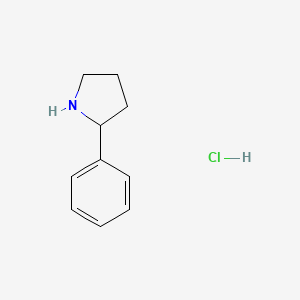

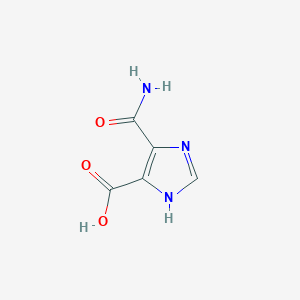
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
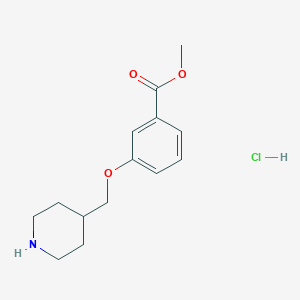
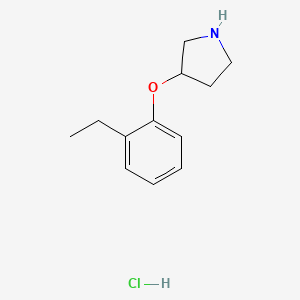
![3-[3-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1419754.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
